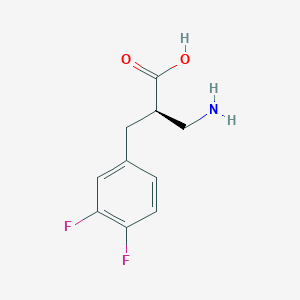![molecular formula C14H17NO5S B13992288 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid CAS No. 5442-38-6](/img/structure/B13992288.png)
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid is a compound that combines the structural features of a bicyclic amino acid with a benzenesulfonic acid moiety. This unique structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often involving carbon dioxide under high pressure and temperature conditions.
Sulfonation: The final step involves the sulfonation of the compound with benzenesulfonic acid, typically under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Acylated or alkylated derivatives.
Scientific Research Applications
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-norbornanecarboxylic acid: Similar bicyclic structure but lacks the double bond and benzenesulfonic acid moiety.
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid: Similar structure but different stereochemistry.
exo-5-Norbornenecarboxylic acid: Contains the norbornene ring but lacks the amino group.
Uniqueness
The presence of both the bicyclic amino acid structure and the benzenesulfonic acid moiety makes 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid unique. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
CAS No. |
5442-38-6 |
|---|---|
Molecular Formula |
C14H17NO5S |
Molecular Weight |
311.36 g/mol |
IUPAC Name |
3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO2.C6H6O3S/c9-7-5-2-1-4(3-5)6(7)8(10)11;7-10(8,9)6-4-2-1-3-5-6/h1-2,4-7H,3,9H2,(H,10,11);1-5H,(H,7,8,9) |
InChI Key |
HMAACEFNTSHBSC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



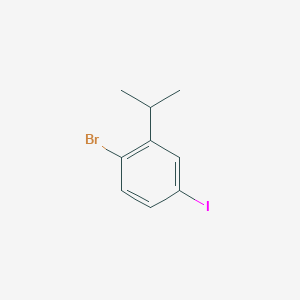
![1-[(4-Methoxyphenyl)methylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B13992218.png)
![3-[4-(2-Aminoethylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13992221.png)
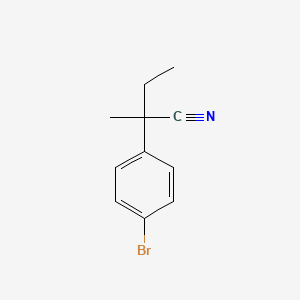
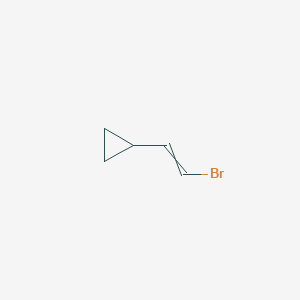
![4-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B13992249.png)

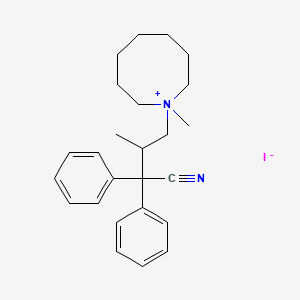


![9-(dicyanomethylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13992276.png)
